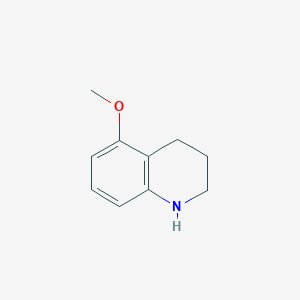

5-Methoxy-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality 5-Methoxy-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYLLSIZQCGTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic amine belonging to the tetrahydroquinoline class of compounds. The tetrahydroquinoline scaffold is a prominent structural motif in a wide array of natural products and synthetic pharmaceuticals, recognized for its diverse biological activities. The introduction of a methoxy group at the 5-position of the benzene ring is anticipated to modulate the molecule's electronic properties and biological interactions, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core basic properties of 5-Methoxy-1,2,3,4-tetrahydroquinoline, including its chemical and physical characteristics, synthesis methodologies, and potential applications, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

Detailed experimental data for 5-Methoxy-1,2,3,4-tetrahydroquinoline is not extensively documented in publicly available literature. However, based on the general properties of tetrahydroquinolines and related methoxy-substituted analogues, we can infer its likely characteristics. The hydrochloride salt of 5-Methoxy-1,2,3,4-tetrahydroquinoline is identified by the CAS number 30389-37-8[1].

Tabulated Properties

For comparative purposes, the following table includes data for the parent compound, 1,2,3,4-tetrahydroquinoline, and its common isomers. It is important to note that these values are not for 5-Methoxy-1,2,3,4-tetrahydroquinoline unless explicitly stated.

| Property | 1,2,3,4-Tetrahydroquinoline | 6-Methoxy-1,2,3,4-tetrahydroquinoline | 8-Methoxy-1,2,3,4-tetrahydroquinoline | 5-Methoxy-1,2,3,4-tetrahydroquinoline (Predicted/Inferred) |

| Molecular Formula | C₉H₁₁N | C₁₀H₁₃NO | C₁₀H₁₃NO | C₁₀H₁₃NO |

| Molar Mass | 133.19 g/mol | 163.22 g/mol | 163.22 g/mol | 163.22 g/mol |

| Appearance | Colorless oily liquid | - | - | Likely a liquid or low-melting solid |

| Melting Point | 20 °C[2] | 37-41 °C | - | - |

| Boiling Point | 251 °C[2] | 290.31 °C (rough estimate) | - | - |

| Density | 1.0599 g/cm³[2] | 1.0508 (rough estimate) | - | - |

| CAS Number | 635-46-1 | 120-15-0 | 53899-17-5[3] | 30389-37-8 (HCl salt)[1] |

Synthesis of Tetrahydroquinolines

The synthesis of the 1,2,3,4-tetrahydroquinoline core can be achieved through various established methods. The choice of a specific synthetic route depends on the desired substitution pattern on the aromatic and heterocyclic rings.

General Synthetic Strategies

Common methods for synthesizing the tetrahydroquinoline scaffold include:

-

Hydrogenation of Quinolines: This is a direct and widely used method involving the reduction of the corresponding quinoline derivative. The hydrogenation can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts.[2]

-

Domino Reactions: These multi-step reactions, occurring in a single pot, offer an efficient approach to constructing the tetrahydroquinoline ring system from simpler starting materials.[4]

-

Cyclization Reactions: Various cyclization strategies, such as the Povarov reaction, can be employed to build the heterocyclic ring onto a pre-existing aniline derivative.

The synthesis of a specifically substituted tetrahydroquinoline, such as the 5-methoxy derivative, requires careful selection of the starting materials and reaction conditions to ensure the desired regioselectivity. For instance, starting with a correspondingly substituted aniline is a common strategy.

Conceptual Synthetic Workflow for 5-Methoxy-1,2,3,4-tetrahydroquinoline

A plausible synthetic approach for 5-Methoxy-1,2,3,4-tetrahydroquinoline could involve the cyclization of a suitably protected 3-(3-methoxyphenyl)propan-1-amine derivative, followed by deprotection. Alternatively, the direct hydrogenation of 5-methoxyquinoline would yield the desired product.

Caption: Conceptual synthetic routes to 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Reactivity and Chemical Behavior

The chemical reactivity of 5-Methoxy-1,2,3,4-tetrahydroquinoline is dictated by the interplay of the electron-donating methoxy group on the aromatic ring and the nucleophilic secondary amine in the heterocyclic ring.

-

N-Functionalization: The secondary amine is readily susceptible to reactions such as alkylation, acylation, and sulfonylation, allowing for the introduction of various substituents at the N-1 position.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) are expected to occur primarily at the positions ortho and para to the methoxy group (positions 6 and 8). The directing effect of the amino group will also influence the regioselectivity.

Potential Applications in Drug Development

The 1,2,3,4-tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[4] Derivatives of tetrahydroquinoline have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

The introduction of a methoxy group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can influence metabolic stability, receptor binding affinity, and cell permeability. While specific biological activity for the 5-methoxy isomer is not widely reported, related methoxy-tetrahydroquinoline derivatives have shown promise in various therapeutic areas. For instance, some N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been investigated as antitumor agents.

Analytical Characterization

The characterization of 5-Methoxy-1,2,3,4-tetrahydroquinoline would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure, including the position of the methoxy group and the stereochemistry of the tetrahydroquinoline ring.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond of the secondary amine, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound and for quantitative analysis.

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable tool for separation and identification.

Safety and Handling

Specific safety data for 5-Methoxy-1,2,3,4-tetrahydroquinoline is limited. However, based on the safety data sheets (SDS) for related compounds like 1,2,3,4-tetrahydroquinoline and its isomers, the following precautions should be considered.[5]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] May also cause respiratory irritation.

-

Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific Safety Data Sheet for the compound before handling.

Conclusion

5-Methoxy-1,2,3,4-tetrahydroquinoline represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While specific experimental data for this particular isomer is not as abundant as for its counterparts, its chemical properties can be reasonably inferred from the well-established chemistry of the tetrahydroquinoline scaffold and the electronic effects of the methoxy substituent. Further research into the synthesis, characterization, and biological evaluation of 5-Methoxy-1,2,3,4-tetrahydroquinoline is warranted to fully explore its potential.

References

-

Semantic Scholar. SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. [Link]

-

CSIRO Publishing. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]

-

Taylor & Francis Online. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer: Future Medicinal Chemistry. [Link]

-

PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

-

ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]

-

PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

PMC. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]

-

BuyersGuideChem. 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

ACS Publications. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry. [Link]

-

PubChem. 8-Methoxy-1,2,3,4-tetrahydroquinoline. [Link]

-

Wikipedia. Tetrahydroquinoline. [Link]

Sources

- 1. 5-METHOXY-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE | 30389-37-8 [chemicalbook.com]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. 8-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

The Enigmatic Core: A Technical Guide to the Discovery and History of 5-Methoxy-1,2,3,4-tetrahydroquinoline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the discovery and history of 5-Methoxy-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While the broader tetrahydroquinoline scaffold is well-established as a "privileged structure" in drug discovery, the specific history of the 5-methoxy isomer is less documented, presenting a fascinating case study in the evolution of synthetic chemistry and the ongoing search for novel therapeutic agents. This guide provides a comprehensive overview of its likely synthetic origins, detailed experimental protocols, and the biological context that makes it a compelling molecule for further investigation.

Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry

The quinoline ring system, first isolated from coal tar in 1834, has been a cornerstone of medicinal chemistry for over a century.[1] Its hydrogenated derivative, 1,2,3,4-tetrahydroquinoline, forms the core of a vast number of biologically active compounds.[2] The conformational flexibility of the saturated portion of the tetrahydroquinoline ring, combined with the aromaticity of the benzene ring, allows for diverse interactions with biological targets. This has led to the development of tetrahydroquinoline-based drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.

The introduction of substituents onto the tetrahydroquinoline core can profoundly influence its physicochemical properties and biological activity. A methoxy group, in particular, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced pharmacological profiles. While derivatives with methoxy groups at the 6, 7, and 8 positions have been extensively studied, the 5-methoxy isomer remains a more enigmatic entity in the scientific literature.

Historical Context and Presumed Discovery

A definitive historical account of the first synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline is not readily apparent in a singular, seminal publication. Its discovery is likely intertwined with the broader exploration of quinoline chemistry that began in the late 19th and early 20th centuries. Classic quinoline syntheses such as the Skraup (1880), Doebner-von Miller, and Friedländer methods provided access to a wide array of substituted quinolines.[1]

The most probable route to the first synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline would have been through the catalytic hydrogenation of its aromatic precursor, 5-methoxyquinoline. The development of catalytic hydrogenation techniques in the early 20th century, particularly the work of Sabatier and Senderens, and later, the use of catalysts like platinum and palladium, made the reduction of aromatic heterocycles a feasible and increasingly common transformation.[3] It is therefore highly probable that 5-Methoxy-1,2,3,4-tetrahydroquinoline was first prepared as part of broader studies on the reduction of substituted quinolines, likely without being the primary focus of the investigation.

Synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline: A Proposed Experimental Protocol

The most direct and atom-economical method for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 5-methoxyquinoline. This process involves the reduction of the pyridine ring of the quinoline system.

Synthesis of the Precursor: 5-Methoxyquinoline

A common method for the synthesis of substituted quinolines is the Skraup synthesis or its variations. For 5-methoxyquinoline, a plausible starting material would be 3-methoxyaniline.

Reaction Scheme:

Figure 2: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Step-by-Step Methodology:

-

Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr hydrogenator) is charged with 5-methoxyquinoline (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: 10% Palladium on charcoal (Pd/C) is added as the catalyst, typically at a loading of 5-10 mol%.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 5-Methoxy-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the hydrogenation of aromatic rings. It offers a good balance of activity and selectivity.

-

Solvent: Ethanol and acetic acid are common solvents for hydrogenation as they are relatively inert under the reaction conditions and can dissolve both the starting material and the product. Acetic acid can sometimes enhance the rate of reaction.

-

Pressure and Temperature: The reaction conditions (pressure and temperature) can be optimized to achieve complete conversion in a reasonable timeframe while minimizing side reactions.

Characterization

The structure of 5-Methoxy-1,2,3,4-tetrahydroquinoline can be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (likely 3H, in the range of δ 6.5-7.2 ppm), a singlet for the methoxy group (3H, around δ 3.8 ppm), and multiplets for the aliphatic protons at C2, C3, and C4 (6H, in the range of δ 1.8-3.4 ppm). The NH proton will likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons (including the carbon attached to the methoxy group), a signal for the methoxy carbon (around δ 55 ppm), and signals for the aliphatic carbons (C2, C3, and C4). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₃NO (163.22 g/mol ). |

| IR | N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching vibrations (aromatic and aliphatic), and C-O stretching for the methoxy group. |

Biological Activities and Potential Applications

While specific biological studies on 5-Methoxy-1,2,3,4-tetrahydroquinoline are limited in the readily available literature, the broader class of tetrahydroquinolines exhibits a wide range of pharmacological activities. [2]The introduction of a methoxy group at the 5-position is expected to modulate these activities.

Potential Areas of Investigation:

-

Anticancer Activity: Many substituted tetrahydroquinolines have shown potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like PI3K/Akt/mTOR. [4]* Neuroprotective Effects: The tetrahydroquinoline scaffold is present in compounds with neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

-

Antimicrobial and Antiviral Properties: The heterocyclic nature of the tetrahydroquinoline ring makes it a promising scaffold for the development of new antimicrobial and antiviral agents.

The 5-methoxy substitution pattern could lead to unique interactions with biological targets, making this compound a valuable candidate for screening in various disease models.

Conclusion and Future Perspectives

5-Methoxy-1,2,3,4-tetrahydroquinoline represents a fascinating, albeit historically under-documented, member of the medicinally important tetrahydroquinoline family. While its discovery was likely a consequence of the broader exploration of quinoline chemistry, its unique substitution pattern warrants more focused investigation. The synthetic route via catalytic hydrogenation of 5-methoxyquinoline provides a reliable method for its preparation, enabling further studies into its biological properties. As the quest for novel therapeutic agents continues, the exploration of such "forgotten" molecules from the vast archives of chemical literature may prove to be a fruitful endeavor for modern drug discovery.

References

Sources

An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Applications

Introduction: Navigating the Isomeric Landscape of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and pharmacologically active compounds. Its rigid, fused bicyclic structure provides a three-dimensional framework that is amenable to functionalization, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities. This guide focuses on a specific, yet under-documented member of this family: 5-Methoxy-1,2,3,4-tetrahydroquinoline .

A critical point of clarification for researchers is the distinction between this molecule and its isomers. The position of the methoxy group on the aromatic ring significantly influences the molecule's properties and reactivity. Furthermore, it is imperative to distinguish it from its structural isomer, 5-methoxy-1,2,3,4-tetrahydroiso quinoline, where the nitrogen atom is at position 2 of the heterocyclic ring system. The search results for the target compound are often confounded with data for the more commercially available 6-, 7-, and 8-methoxy isomers, as well as the aforementioned isoquinoline analogue[1][2]. This guide aims to provide a clear, consolidated resource on the 5-methoxy-tetrahydroquinoline isomer, drawing on established principles of heterocyclic chemistry and comparative data from its better-characterized relatives.

Core Molecular Attributes

The fundamental properties of 5-Methoxy-1,2,3,4-tetrahydroquinoline are summarized below. It is noteworthy that while the free base is the primary subject of this guide, the hydrochloride salt is more commonly listed in chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | 5-Methoxy-1,2,3,4-tetrahydroquinoline | - |

| CAS Number | 1073968-65-6 (for Hydrochloride salt) | [3] |

| Molecular Formula | C10H13NO | - |

| Molecular Weight | 163.22 g/mol | - |

| Canonical SMILES | COC1=CC=CC2=C1NCCC2 | - |

| Molecular Structure | See Figure 1 | - |

Synthesis and Mechanistic Considerations

The synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline is most practically achieved through the catalytic hydrogenation of its aromatic precursor, 5-methoxyquinoline. This transformation is a classic example of reducing a heteroaromatic system and requires careful selection of catalysts and reaction conditions to ensure high yield and selectivity.

The underlying principle of this synthesis is the reduction of the pyridine ring of the quinoline system, which is more susceptible to hydrogenation than the benzene ring. This selectivity is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel.

A plausible and efficient synthetic pathway is outlined below:

Caption: General reaction scheme for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxyquinoline

This protocol describes a standard procedure for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline. The self-validating nature of this protocol lies in the monitoring of hydrogen uptake and the subsequent analytical characterization of the product.

Materials:

-

5-Methoxyquinoline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Hydrogen Gas (H2)

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

-

Inert gas (Nitrogen or Argon)

-

Celite or another filtration aid

-

Rotary Evaporator

-

Standard glassware for filtration and workup

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel, add 5-methoxyquinoline followed by the solvent (ethanol is a common choice for its ability to dissolve the starting material and product).

-

Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen) for 5-10 minutes to remove all oxygen. This is a critical safety step as hydrogen and palladium can be pyrophoric in the presence of air.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi, this may require optimization).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 4-24 hours.

-

Reaction Quenching and Filtration: Once the hydrogen uptake ceases, carefully vent the reactor and purge again with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude 5-Methoxy-1,2,3,4-tetrahydroquinoline can be purified by vacuum distillation or column chromatography on silica gel.

Validation: The success of the synthesis should be confirmed by 1H NMR, 13C NMR, and mass spectrometry to verify the structure and purity of the final product.

Spectroscopic and Analytical Profile

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons of the saturated heterocyclic ring. The protons on the nitrogen-bearing carbon (C2) and the adjacent methylene group (C3) would likely appear as multiplets or triplets. The methoxy group would present as a sharp singlet around 3.8 ppm.

-

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the methoxy group being significantly shifted. The aliphatic carbons of the tetrahydro- portion of the molecule would appear in the upfield region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic and aliphatic portions, and strong C-O stretching from the methoxy group around 1030-1250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 163.22. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the heterocyclic ring.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a fertile ground for the discovery of new therapeutic agents. Derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.

While specific biological data for the 5-methoxy isomer is limited in the public domain, the well-documented activities of its isomers provide a strong rationale for its investigation in various therapeutic areas:

-

Neuropharmacology: The 6- and 7-methoxy isomers have been explored for their effects on the central nervous system, including potential applications as dopamine receptor ligands. The 5-methoxy isomer is a logical candidate for similar screening programs.

-

Anticancer Research: The tetrahydroquinoline nucleus is present in several natural and synthetic anticancer agents. The methoxy group can modulate the electronic properties of the aromatic ring, potentially influencing interactions with biological targets such as kinases or DNA.

-

Antimicrobial Agents: The scaffold has been used to develop novel antibacterial and antifungal compounds. The 5-methoxy derivative could be tested against a panel of pathogenic microbes to explore this potential.

The general synthetic utility of methoxy-tetrahydroquinolines as building blocks in organic synthesis further extends their value to researchers in fine chemicals and materials science[4].

Conclusion

5-Methoxy-1,2,3,4-tetrahydroquinoline represents a valuable yet underexplored member of the tetrahydroquinoline family. While the current body of literature specific to this isomer is sparse, this guide provides a comprehensive overview of its core attributes, a reliable synthetic protocol, and a strong rationale for its further investigation in medicinal chemistry and materials science. By understanding its relationship to its better-known isomers and applying established synthetic methodologies, researchers are well-equipped to unlock the potential of this promising molecule.

References

- Vertex AI Search. CAS RN 103030-70-2 | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.

- ChemicalBook. 5-methoxy-1,2,3,4-tetrahydro-isoquinoline.

- BenchChem. The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers.

- Lead Sciences. 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride.

- LookChem. Cas 120-15-0,6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE.

- Organic Chemistry Portal. Tetrahydroquinoline synthesis.

- PubMed Central (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

Sources

The 5-Methoxy Group in Tetrahydroquinolines: A Technical Guide to Unlocking Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds.[1] Among the various substitutions on this versatile core, the introduction of a methoxy group at the 5-position has repeatedly emerged as a critical determinant of pharmacological activity. This technical guide provides an in-depth exploration of the biological significance of the 5-methoxy group in tetrahydroquinolines, synthesizing data from disparate fields of drug discovery to offer a comprehensive resource for researchers. We will dissect the influence of this functional group on anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction: The Strategic Importance of the 5-Methoxy Substituent

The tetrahydroquinoline moiety is a recurring motif in both natural products and synthetic pharmaceuticals, valued for its rigid, three-dimensional structure that allows for precise orientation of functional groups for optimal target interaction. The substitution pattern on the aromatic ring of the THQ core is a key factor in modulating its biological effects. The 5-methoxy group, in particular, exerts a profound influence through a combination of electronic and steric effects.

Electronic Influence: The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This can modulate the pKa of the nitrogen atom in the heterocyclic ring and influence hydrogen bonding capabilities, both of which are critical for receptor binding and enzyme inhibition.[2]

Steric and Conformational Effects: The presence of the methoxy group at the 5-position can impose conformational constraints on the molecule, influencing its overall shape and how it fits into the binding pockets of biological targets. It can also participate in crucial van der Waals interactions.

This guide will systematically explore the multifaceted roles of the 5-methoxy group, providing a foundation for its rational incorporation in the design of novel therapeutic agents.

Anticancer Activity: A Focus on Cytotoxicity and Mechanistic Pathways

Tetrahydroquinoline derivatives have shown significant promise as anticancer agents, and the 5-methoxy group has been identified as a key contributor to their cytotoxic effects.[3][4]

Structure-Activity Relationship (SAR) and Cytotoxicity

Recent studies have highlighted the potent in vitro anticancer activity of 5-methoxy-tetrahydroquinoline derivatives against various cancer cell lines. The substitution of a methoxy group has been shown to be crucial for the anticancer activity of some known anticancer agents.[3] A comparative analysis of IC50 values reveals the significant contribution of the 5-methoxy group to the cytotoxicity of the THQ scaffold.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |

| Compound 15 | MCF-7 (Breast) | 15.16 | 5-Methoxy-THQ derivative | [3] |

| HepG-2 (Liver) | 18.74 | [3] | ||

| A549 (Lung) | 18.68 | [3] | ||

| 5-Fluorouracil (Standard) | MCF-7 (Breast) | Not specified | Standard chemotherapy drug | [3] |

| HepG-2 (Liver) | Not specified | [3] | ||

| A549 (Lung) | Not specified | [3] | ||

| Quinoline 13 | HeLa (Cervical) | 8.3 | 2-(3,4-methylenedioxyphenyl)quinoline | [4] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | 2-acetamido-2-methyl-THQ | [4] |

| Doxorubicin (Standard) | Not specified | Not specified | Standard chemotherapy drug | [4] |

Disclaimer: The data presented is for comparative purposes and is extracted from the cited literature. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

The data suggests that 5-methoxy-THQ derivatives can exhibit potent cytotoxicity against a range of cancer cell lines, in some cases with selectivity over normal cell lines.[3]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of 5-methoxy-tetrahydroquinolines is often mediated through the induction of apoptosis. For instance, compound 15, a 5-methoxy-THQ derivative, has been shown to induce apoptosis in treated cancer cell lines.[3] This is accompanied by a significant decrease in the levels of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein BAX and caspase-3.[3]

Figure 1: Proposed mechanism of apoptosis induction by 5-methoxy-THQ derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro cytotoxicity of 5-methoxy-tetrahydroquinoline derivatives using the MTT assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG-2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (5-methoxy-THQ derivative)

-

5-Fluorouracil (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Neuroprotective Effects: Targeting Acetylcholinesterase

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh, and its inhibition is a key therapeutic strategy. Tetrahydroquinoline derivatives have been investigated as AChE inhibitors, with the 5-methoxy group playing a role in modulating their potency.[5]

Molecular Interactions with Acetylcholinesterase

Molecular docking studies have provided insights into how 5-methoxy-tetrahydroquinoline derivatives may interact with the active site of AChE. The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). The 5-methoxy group can influence the binding of the THQ scaffold within these sites.

Docking studies of related compounds suggest that the methoxy group can participate in hydrophobic interactions within the enzyme's gorge.[6] Furthermore, the electronic properties of the methoxy group can influence the overall electrostatic interactions of the molecule with key amino acid residues in the active site.

Figure 2: Interaction of a 5-methoxy-THQ derivative with the active sites of acetylcholinesterase.

Comparative Inhibitory Activity

While direct comparative IC50 values for 5-methoxy-THQs versus non-methoxylated analogs are not always available in a single study, the broader literature on THQ-based AChE inhibitors suggests that substitutions on the aromatic ring are critical for potency. The presence of a methoxy group is a common feature in many potent AChE inhibitors.

Anti-inflammatory and Antimicrobial Potential

The therapeutic applications of 5-methoxy-tetrahydroquinolines extend beyond oncology and neurodegenerative diseases. Emerging evidence suggests their potential as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[7] Tetrahydroisoquinoline alkaloids, structurally similar to THQs, have demonstrated anti-inflammatory effects. For example, the synthetic alkaloid MHTP (2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol) has been shown to reduce paw edema and leukocyte migration in animal models of inflammation.[8] It also decreases the production of the pro-inflammatory mediator nitric oxide (NO) and cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8]

While direct studies on 5-methoxy-THQs are needed, it is plausible that they share similar anti-inflammatory mechanisms, potentially through the modulation of inflammatory signaling pathways like NF-κB.

Antimicrobial Activity

The quinoline scaffold is present in many antimicrobial drugs.[1][9] Studies on substituted tetrahydroquinolines have revealed their potential as bactericidal agents, particularly against multidrug-resistant Gram-positive bacteria.[10] While the specific contribution of the 5-methoxy group to antimicrobial activity is an area for further investigation, the overall lipophilicity and electronic properties conferred by this group are likely to influence the compound's ability to penetrate bacterial membranes and interact with intracellular targets. Some studies have shown that methoxy-substituted quinoxaline derivatives exhibit antimicrobial activity.[7]

Synthesis of 5-Methoxy-Tetrahydroquinolines

The synthesis of 5-methoxy-tetrahydroquinolines can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding quinoline precursor.

General Synthetic Pathway

A representative synthesis of a 5-methoxy-tetrahydroquinoline derivative can be conceptualized as a multi-step process, often starting from a substituted aniline.

Figure 3: A generalized synthetic workflow for 5-methoxy-tetrahydroquinolines.

Detailed Experimental Protocol: Synthesis of a 5-Methoxy-Tetrahydro-2-Naphthoic Acid Derivative

The following protocol is adapted from the synthesis of a biologically active 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a close structural analog of 5-methoxy-THQs, and illustrates a common synthetic strategy.[11]

Step 1: Synthesis of α,β-unsaturated nitrile from 5-methoxy-1-tetralone

-

To a solution of 5-methoxy-1-tetralone in benzene, add trimethylsilyl cyanide and zinc iodide as a catalyst.

-

Stir the reaction at room temperature for 12 hours.

-

Work up the reaction to yield the α,β-unsaturated nitrile.

Step 2: Hydrolysis to the corresponding acid

-

Heat the nitrile from Step 1 in a microwave oven with an aqueous solution of potassium hydroxide.

-

Acidify the reaction mixture to precipitate the carboxylic acid.

Step 3: Catalytic Hydrogenation

-

Hydrogenate the unsaturated acid from Step 2 over a Palladium on carbon (Pd/C) catalyst in ethanol to yield the saturated 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.[11]

This saturated carboxylic acid can then be further functionalized to introduce various amine-containing side chains, which are often crucial for biological activity.

Conclusion and Future Perspectives

The 5-methoxy group is a powerful modulator of the biological activity of the tetrahydroquinoline scaffold. Its electron-donating nature and steric influence can be strategically employed to enhance potency and selectivity for a range of therapeutic targets. This guide has provided a comprehensive overview of the significance of the 5-methoxy group in the context of anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.

Future research should focus on:

-

Systematic SAR studies: Direct comparative studies of 5-methoxy-THQs against their unsubstituted and isomeric counterparts will provide a clearer understanding of the specific contribution of the 5-methoxy group.

-

Elucidation of molecular mechanisms: Further investigation into the specific molecular interactions of 5-methoxy-THQs with their biological targets will facilitate rational drug design.

-

Pharmacokinetic profiling: A thorough evaluation of the ADME properties of 5-methoxy-THQs is essential for their development as clinical candidates.

By leveraging the insights presented in this guide, researchers can more effectively harness the therapeutic potential of 5-methoxy-substituted tetrahydroquinolines in the ongoing quest for novel and improved medicines.

References

Sources

- 1. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 8. Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide focuses on a specific, yet significant, subclass: 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives. We will delve into their natural origins, from microbial to plant sources, detailing their isolation, structural elucidation, and biosynthetic pathways. Furthermore, this guide will provide an in-depth analysis of their pharmacological properties, supported by quantitative data and detailed experimental protocols, to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the 5-Methoxy-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a recurring theme in a vast array of biologically active molecules.[1] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be readily functionalized, allowing for precise interactions with biological targets. The introduction of a methoxy group at the 5-position of this scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. These derivatives have garnered attention for their potential as anticancer, antimicrobial, neuroprotective, and antiviral agents. This guide aims to provide a thorough understanding of the natural occurrence of these valuable compounds, offering insights into their discovery and potential for therapeutic development.

Natural Sources of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

While the broader class of tetrahydroquinoline alkaloids is widely distributed in nature, the 5-methoxy substituted variants have been isolated from more specific sources, primarily from microorganisms and plants.[1]

Microbial Sources: The Case of Virantmycin

A prominent example of a naturally occurring 5-methoxy-1,2,3,4-tetrahydroquinoline derivative from a microbial source is Virantmycin .

-

Structure: Virantmycin is a chlorine-containing derivative with a methoxymethyl group at the 2-position of the tetrahydroquinoline ring. Its IUPAC name is (2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid.[4]

-

Biological Activity: Virantmycin exhibits potent antiviral activity against a range of RNA and DNA viruses.[2][3][5][6] It also possesses antifungal properties.[2][3]

Plant Sources: The Andrachamine Alkaloid

The plant kingdom, particularly the Euphorbiaceae family, has been a source of diverse alkaloids. One such example is (+)-Andrachamine .

-

Producing Organism: Andrachne aspera

-

Structure: While the complete structure and the exact position of the methoxy group require definitive confirmation from primary literature, related compounds from this plant belong to the piperidine alkaloid family, with some exhibiting structural similarities to tetrahydroquinolines. Further investigation into the specific structure of andrachamine is warranted to confirm its classification as a 5-methoxy-1,2,3,4-tetrahydroquinoline.

-

Biological Activity: Alkaloids from Andrachne aspera have been studied for their various pharmacological effects, though specific data on (+)-andrachamine is less prevalent in publicly available resources.

Isolation and Purification Protocols

The isolation of 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives from their natural sources is a critical step in their study. The choice of protocol depends on the source material and the chemical properties of the target compound.

General Protocol for Extraction of Alkaloids from Microbial Fermentation Broth (e.g., Virantmycin)

This protocol is a generalized framework for the extraction of lipophilic alkaloids like Virantmycin from a Streptomyces fermentation culture.

Step-by-Step Methodology:

-

Fermentation: Cultivate the producing strain (Streptomyces nitrosporeus) under optimal conditions for secondary metabolite production.

-

Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Solvent Extraction:

-

Extract the culture filtrate with an immiscible organic solvent such as ethyl acetate or chloroform at a slightly alkaline pH to ensure the alkaloids are in their free base form.

-

Extract the mycelial cake with a polar solvent like acetone or methanol to recover intracellular alkaloids.

-

-

Concentration: Combine the organic extracts and concentrate them in vacuo using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water with a modifier like formic acid or trifluoroacetic acid).[2][3]

-

Diagram of a General Extraction Workflow for Microbial Alkaloids:

Caption: General workflow for the isolation of microbial tetrahydroquinoline derivatives.

General Protocol for Extraction of Alkaloids from Plant Material (e.g., from Euphorbiaceae)

This protocol provides a robust framework for the extraction of alkaloids from plant sources, which can be adapted for plants like Andrachne aspera.[7]

Step-by-Step Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., aerial parts) and grind it into a fine powder.

-

Defatting (Optional but Recommended): Macerate the powdered plant material with a non-polar solvent like n-hexane to remove lipids and pigments.

-

Acid-Base Extraction:

-

Macerate the defatted plant material with an acidified aqueous solution (e.g., 5% HCl or tartaric acid) to convert the alkaloids into their water-soluble salt forms.

-

Filter the mixture and collect the acidic aqueous extract.

-

Basify the aqueous extract to a pH of 9-10 with a base (e.g., ammonia solution) to precipitate the alkaloids in their free base form.

-

Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like dichloromethane or chloroform.

-

-

Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude alkaloid extract.

-

Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques as described in the microbial protocol (Section 3.1.5).

Structural Elucidation

The determination of the precise chemical structure of a novel 5-methoxy-1,2,3,4-tetrahydroquinoline derivative relies on a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule, allowing for the calculation of its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the different structural components of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including characteristic signals for the aromatic protons of the tetrahydroquinoline ring, the methoxy group, and any aliphatic side chains.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their functional groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Table of Typical NMR Data for a Tetrahydroquinoline Scaffold:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~3.80 | - |

| C2-H₂ | ~3.29 | ~42.5 |

| C3-H₂ | ~1.94 | ~27.2 |

| C4-H₂ | ~2.76 | ~22.4 |

| C4a | - | ~122.0 |

| C5-H | ~6.95 | ~126.6 |

| C6-H | ~6.59 | ~117.0 |

| C7-H | ~6.94 | ~129.3 |

| C8-H | ~6.46 | ~114.2 |

| C8a | - | ~144.8 |

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule.[8]

Biosynthesis

The biosynthesis of quinoline alkaloids in plants can occur through several pathways, with tryptophan and anthranilic acid often serving as precursors.[9] The formation of the quinoline ring system can involve condensation with a hemiterpene or monoterpene unit.[9] In the case of isoquinoline alkaloids, the pathway typically involves the condensation of a phenylethylamine derivative with a phenyl acetaldehyde derivative, both of which are derived from phenylalanine and tyrosine.

The specific biosynthetic pathway for 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives is not extensively detailed in the literature. However, it is hypothesized that the tetrahydroquinoline core is likely formed first, followed by enzymatic modifications such as methoxylation at the 5-position. The biosynthesis of virantmycin likely involves a complex series of enzymatic reactions, including the formation of the tetrahydroquinoline ring, chlorination, and the attachment of the side chain.[10]

Hypothetical Biosynthetic Pathway Overview:

Caption: A plausible biosynthetic sequence leading to 5-methoxy-tetrahydroquinoline derivatives.

Biological Activities and Therapeutic Potential

5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery programs.

Antiviral Activity

Virantmycin is a potent antiviral agent.[2][3][5][6] The presence of the tetrahydroquinoline skeleton and the chlorine atom are considered important for its antiviral activity.[10]

Table of Antiviral Activity of Virantmycin:

| Virus | IC₅₀ (µg/mL) |

| Pseudorabies Virus (PRV) | 1.74 (for a derivative)[10] |

Note: Data for specific viruses and IC₅₀ values for the parent virantmycin compound require further investigation from specialized literature.

Cytotoxic and Anticancer Activity

Many natural and synthetic tetrahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest.

Table of Cytotoxic Activity of Related Alkaloids:

| Compound/Extract | Cell Line | IC₅₀ (µg/mL) |

| Chaetominine (a quinazoline alkaloid) | K562 (human leukemia) | 0.035[11] |

| Dimethyl Cardamonin (from S. campanulatum) | HT-29 (human colon cancer) | 12.6[12] |

| Artepillin C (at pH 6.0) | Glioblastoma | <100 µM (viability <12%)[13][14] |

Note: These data are for structurally related or co-isolated compounds and highlight the potential of alkaloid-containing natural products. Specific cytotoxic data for 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives should be a focus of future research.

Conclusion and Future Perspectives

The 5-methoxy-1,2,3,4-tetrahydroquinoline scaffold represents a promising area for natural product research and drug development. The discovery of compounds like virantmycin highlights the potential of microbial sources for novel therapeutic agents. Further exploration of plant biodiversity, particularly within families like Euphorbiaceae, may lead to the discovery of new derivatives with unique biological activities.

Future research should focus on:

-

Screening of diverse natural sources: A systematic investigation of a wider range of microorganisms, plants, and marine organisms for the presence of these compounds.

-

Elucidation of biosynthetic pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these molecules could enable their biotechnological production through synthetic biology approaches.

-

Structure-Activity Relationship (SAR) studies: The synthesis of analogues and derivatives will be crucial to optimize their biological activity and pharmacokinetic properties.

This technical guide provides a foundational understanding of the natural occurrence of 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives. It is intended to serve as a valuable resource for scientists and researchers, stimulating further investigation into this fascinating and potentially impactful class of natural products.

References

- Wikipedia. Quinoline alkaloids. [URL: https://en.wikipedia.org/wiki/Quinoline_alkaloids]

- Ōmura, S., et al. (1981). Virantmycin, a New Antiviral Antibiotic Produced by a Strain of Streptomyces. The Journal of Antibiotics, 34(11), 1408-1415. [URL: https://www.jstage.jst.go.jp/article/antibiotics1968/34/11/34_11_1408/_article]

- ResearchGate. Biosynthesis of quinoline alkaloids. [URL: https://www.researchgate.net/figure/Biosynthesis-of-quinoline-alkaloids_fig4_334545855]

- Frontiers in Plant Science. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2024.1379555/full]

- The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.

- BOC Sciences. Virantmycin. [URL: https://www.bocsci.com/product/virantmycin-cas-76417-04-4-407698.html]

- PubMed. (2000). Alkaloids of Andrachne aspera. [URL: https://pubmed.ncbi.nlm.nih.gov/10888133/]

- MDPI. (2021). Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships. [URL: https://www.mdpi.com/1420-3049/26/9/2675]

- PubMed. (1980). Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces. [URL: https://pubmed.ncbi.nlm.nih.gov/7251481/]

- National Center for Biotechnology Information. (2023). Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864223/]

- PubMed. (1981). Virantmycin, a New Antiviral Antibiotic Produced by a Strain of Streptomyces. [URL: https://pubmed.ncbi.nlm.nih.gov/6948577/]

- Semantic Scholar. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. [URL: https://www.semanticscholar.org/paper/Virantmycin%2C-a-new-antiviral-antibiotic-produced-by-a-Omura-Nakagawa/09b0b4104279768e1a1795b5443a9f0e2b4f9104]

- PubMed. (1980). Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces. [URL: https://pubmed.ncbi.nlm.nih.gov/7251481/]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). [URL: https://hmdb.ca/spectra/nmr_one_d/13254]

- National Center for Biotechnology Information. (2021). Isolation of diverse bioactive compounds from Euphorbia balsamifera: Cytotoxicity and antibacterial activity studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655117/]

- International Journal of Current Microbiology and Applied Sciences. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. [URL: https://www.ijcmas.com/vol-3-1/G.N.Chavan,%20et%20al.pdf]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [URL: https://hmdb.ca/spectra/nmr_one_d/930]

- PubMed. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. [URL: https://pubmed.ncbi.nlm.nih.gov/38073564/]

- ResearchGate. (2023). Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992. [URL: https://www.researchgate.net/publication/367128509_Antiviral_Activity_of_Benzoheterocyclic_Compounds_from_Soil-Derived_Streptomyces_jiujiangensis_NBERC-24992]

- International Journal of Pharmaceutical Sciences Review and Research. (2016). Extraction of the Metabolites from Medicinal plant Euphorbia leaf. [URL: http://globalresearchonline.net/journalcontents/v39-1/32.pdf]

- Semantic Scholar. Isolation, Structure, and Partial Synthesis of an Active Constituent of Hashish. [URL: https://www.semanticscholar.org/paper/Isolation%2C-Structure%2C-and-Partial-Synthesis-of-an-Gaoni-Mechoulam/e58d71206f69c5e3f4e2f8d8b8c8c8c8c8c8c8c8]

- Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0005805). [URL: https://hmdb.ca/spectra/nmr_one_d/5805]

- PubMed. (2013). Cyclamen exerts cytotoxicity in solid tumor cell lines: a step toward new anticancer agents?. [URL: https://pubmed.ncbi.nlm.nih.gov/24289592/]

- BenchChem. Technical Support Center: Characterization of Tetrahydroquinoline Derivatives. [URL: https://www.benchchem.

- National Center for Biotechnology Information. (2015). Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4486927/]

- National Center for Biotechnology Information. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7933939/]

- ResearchGate. (2023). Metabolomic and Cytotoxicity Profiles of Ethanol Extract of Peronema canescens Jack on Human Non-small Lung Cancer Cell A549. [URL: https://www.researchgate.net/publication/374462719_Metabolomic_and_Cytotoxicity_Profiles_of_Ethanol_Extract_of_Peronema_canescens_Jack_on_Human_Non-small_Lung_Cancer_Cell_A549]

- MDPI. (2023). pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells. [URL: https://www.mdpi.com/2075-1729/13/11/2186]

- National Center for Biotechnology Information. (2019). Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl Cardamonin, Isolated from Syzygium campanulatum Korth. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479532/]

- PubMed. (2023). pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells. [URL: https://pubmed.ncbi.nlm.nih.gov/38004326/]

- PubMed. (1992). Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre. [URL: https://pubmed.ncbi.nlm.nih.gov/1327559/]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, Characterization, and Anticancer Evaluation of Alkaloids from Eumachia montana (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 10. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl Cardamonin, Isolated from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential pharmacological activities of 5-Methoxy-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide on the Pharmacological Potential of the 5-Methoxy-1,2,3,4-tetrahydroquinoline Scaffold

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] The introduction of a methoxy group at the 5-position (5-MeO-THQ) significantly alters the electronic and steric properties of the benzofused ring, opening new avenues for pharmacological modulation. This technical guide provides a comprehensive analysis of the known and potential pharmacological activities of 5-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives. We synthesize findings from disparate therapeutic areas, including oncology, neuropharmacology, and cardiovascular medicine, to build a cohesive picture of this scaffold's potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into mechanisms of action, experimental validation, and future research directions.

Introduction: The 5-Methoxy-Tetrahydroquinoline Core

Tetrahydroquinolines are foundational structures in drug discovery, present in agents ranging from antiviral antibiotics like virantmycin to antiarrhythmic drugs such as nicainoprol.[2][3] Their rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve specific biological targets. The addition of a methoxy group at the C-5 position serves as a critical design element. As an electron-donating group, it can influence the pKa of the secondary amine and modulate pi-stacking or hydrogen bond interactions within a receptor's binding pocket, thereby fine-tuning both potency and selectivity. This guide will explore the tangible pharmacological outcomes that have been realized by leveraging this specific structural motif.

Synthetic Strategies for the Tetrahydroquinoline Scaffold

The accessibility of the THQ core is crucial for its exploration in drug development. Several robust synthetic methodologies exist for its construction. A primary route involves the catalytic hydrogenation of the corresponding 5-methoxyquinoline over heterogeneous catalysts like Palladium on carbon (Pd/C).[2] More advanced and efficient approaches utilize domino reactions, which enable the construction of complex molecular architectures in a single operation from simple starting materials, enhancing atom economy and reducing waste.[2]

Caption: General pathway for the synthesis of 5-Methoxy-THQ.

Characterized Pharmacological Activities of 5-Methoxy-THQ Derivatives

While the parent 5-Methoxy-1,2,3,4-tetrahydroquinoline is primarily a synthetic building block, its derivatives have demonstrated significant and potent biological activities. The following sections detail the most promising of these findings.

Potent Antitumor Activity: Tubulin Polymerization Inhibition

The most compelling and well-characterized activity for this scaffold is in oncology. A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives (note the isomeric 6-methoxy position, which is electronically similar to the 5-position) have been identified as a novel class of highly potent tubulin polymerization inhibitors that target the colchicine binding site.[4]

Mechanism of Action: These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is catastrophic for rapidly dividing cells, as it arrests the cell cycle at the G2/M phase, leading to the activation of apoptotic pathways and subsequent cell death.[4] The ring-restricted N-linker of the tetrahydroquinoline moiety was found to be favorable for cytotoxic activity and increases the compound's affinity for tubulin.[4]

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data Summary: Several synthesized analogues demonstrated exceptionally high cytotoxicity against a panel of human tumor cell lines, with GI₅₀ values in the nanomolar range.[4]

| Compound ID | Linker Type | Tubulin Assembly IC₅₀ (µM) | Colchicine Binding Inhibition (%) | A549 (lung) GI₅₀ (nM) | KBvin (resistant) GI₅₀ (nM) |

| 5f | Ring-restricted | 1.0 | 75% | 150 | 190 |

| 6b | Ring-restricted | ~1.0 | >75% | 11 | 13 |

| 6c | Ring-restricted | ~0.95 | >95% | 3.3 | 4.3 |

| 6d | Ring-restricted | 0.93 | 99% | 1.5 | 1.7 |

| CA-4 (ref) | - | 0.96 | 98% | 2.1 | 3.2 |

| Data synthesized from Chen et al., European Journal of Medicinal Chemistry.[4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a standard method for assessing the inhibitory effect of a test compound on tubulin assembly.

Objective: To determine the IC₅₀ value of a 5-Methoxy-THQ derivative against the polymerization of tubulin in vitro.

Materials:

-

Tubulin (>99% pure) from bovine brain.

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

-

Guanosine triphosphate (GTP).

-

Test compound (e.g., Compound 6d) dissolved in DMSO.

-

Reference inhibitor (e.g., Combretastatin A-4).

-

96-well microplates (clear, flat-bottom).

-

Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

Methodology:

-

Preparation: On ice, prepare a solution of tubulin at a final concentration of 3.0 mg/mL in GTB. Add GTP to a final concentration of 1.0 mM.

-

Compound Dilution: Prepare a serial dilution of the test compound in GTB. Ensure the final DMSO concentration in all wells is ≤1%. Include wells for a positive control (no inhibitor) and a reference inhibitor.

-

Assay Initiation: Pipette 50 µL of the tubulin/GTP solution into the wells of a pre-chilled 96-well plate.

-

Compound Addition: Add 50 µL of the diluted test compound, reference, or vehicle control to the appropriate wells.

-

Measurement: Immediately place the plate into the spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Analysis: Plot the rate of polymerization (Vmax) or the final absorbance value against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Self-Validation: The inclusion of a positive control (vehicle) establishes the baseline polymerization rate, while the reference inhibitor (CA-4) validates that the assay system is responsive to known inhibitors of the colchicine site.

Potential Neuropharmacological Activities

While direct studies on the neuropharmacology of 5-Methoxy-THQ are limited, analysis of related tetrahydroquinoline and tetrahydroisoquinoline (THIQ) structures provides a strong basis for hypothesized activities. The THQ scaffold is known to be a ligand for 5-HT₁A and NMDA receptors.[1]

NMDA Receptor Antagonism: Certain 1-substituted-THIQ derivatives have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) antagonists.[5] For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was found to be an effective anticonvulsant against NMDA-induced seizures and protected hippocampal neurons from ischemia-induced degeneration.[5] Another study demonstrated that 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) offers a complex neuroprotective mechanism involving antagonism of the glutamatergic system.[6] This suggests that the 5-Methoxy-THQ core could be a valuable starting point for developing novel neuroprotective agents targeting glutamate-induced excitotoxicity.

Serotonergic System Modulation: The 5-methoxy group is a key feature of potent serotonergic agents like 5-MeO-DMT, which has high affinity for 5-HT₁A and 5-HT₂A receptors.[7][8][9] While tryptamines and tetrahydroquinolines are structurally distinct, the presence of the 5-methoxy moiety on an aromatic amine scaffold raises the hypothesis that 5-Methoxy-THQ derivatives could interact with serotonin receptors. This is supported by findings that the broader class of THQs can act as ligands for 5-HT₁A receptors.[1] Direct receptor binding studies are required to confirm this potential activity.

Caption: Hypothesized CNS targets for 5-Methoxy-THQ derivatives.

Potential Cardiovascular and Other Activities

The THQ and THIQ scaffolds have also been implicated in cardiovascular function and as anti-infective agents.

-

Cardiovascular Effects: A series of substituted tetrahydroisoquinolines (structural isomers of THQs) have been shown to inhibit L-type calcium channels, leading to dose-dependent hypotension and bradycardia.[10] Another THIQ derivative was found to exert its effects via beta-adrenergic receptor stimulation.[11] These findings suggest that the core scaffold can be tailored to interact with key cardiovascular targets.

-

Antimalarial Activity: In a screen of the Medicines for Malaria Venture Pathogen Box, a tetrahydroquinoline hit was identified.[12] Subsequent structure-activity relationship studies explored substitutions on the benzofused ring, noting that electron-donating groups like methoxy at certain positions were tolerated, indicating the potential for developing 5-Methoxy-THQ-based antimalarial agents.[12]

Future Directions and Drug Development Perspectives

The 5-Methoxy-1,2,3,4-tetrahydroquinoline scaffold represents a rich starting point for drug discovery. The potent antitumor activity of its N-aryl derivatives is the most mature area of investigation and warrants further preclinical development, including in vivo efficacy and pharmacokinetic studies.

Key areas for future research include:

-

Broad Biological Screening: The parent 5-Methoxy-THQ molecule and a library of simple derivatives should be screened against a wide panel of receptors and enzymes (e.g., NIMH PDSP) to uncover novel, direct biological activities.

-

Neuropharmacological Validation: Direct binding and functional assays are needed to test the hypothesis that 5-Methoxy-THQ derivatives can modulate NMDA and serotonin receptors. This could lead to new treatments for neurodegenerative diseases or psychiatric disorders.

-

Structure-Activity Relationship (SAR) Expansion: Systematic modification of the scaffold is required. Key areas for exploration include:

-

Varying the substituent on the nitrogen atom to explore targets beyond tubulin.

-

Investigating the role of stereochemistry at the C-2 and C-4 positions.

-

Exploring alternative substitutions on the aromatic ring to optimize potency and drug-like properties.

-

Conclusion

5-Methoxy-1,2,3,4-tetrahydroquinoline is more than a simple chemical intermediate; it is a privileged scaffold with demonstrated potential, particularly in the development of next-generation antitumor agents targeting tubulin. Extrapolations from structurally related compounds strongly suggest untapped potential in neuropharmacology and cardiovascular medicine. This guide has synthesized the current state of knowledge and laid out a logical framework for future investigations. For drug development professionals, the 5-Methoxy-THQ core offers a synthetically tractable and pharmacologically promising platform for the discovery of novel therapeutics.

References

- Cooley, J. H., et al. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters.

-

Gde, A., et al. (n.d.). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. Available at: [Link]

-

Wong, K. K., et al. (n.d.). Cardiovascular effects of substituted tetrahydroisoquinolines in rats. PubMed. Available at: [Link]

-

Chen, J., et al. (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PubMed Central. Available at: [Link]

-

Gergs, U., et al. (2025). Cardiac effects of two hallucinogenic natural products, N,N-dimethyl-tryptamine and 5-methoxy-N,N-dimethyl-tryptamine. PubMed Central. Available at: [Link]

-

Lin, C.-H., et al. (n.d.). 5-Methoxytryptophan attenuates postinfarct cardiac injury by controlling oxidative stress and immune activation. PubMed. Available at: [Link]

-

Gergs, U., et al. (2025). Cardiac effects of two hallucinogenic natural products, N,N-dimethyl-tryptamine and 5-methoxy-N,N-dimethyl-tryptamine. PubMed. Available at: [Link]

-

Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

(n.d.). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Taylor & Francis Online. Available at: [Link]

-

(n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ijcrt.org. Available at: [Link]

-